3-Chloro-4-fluoromandelic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFHYSIEHMZFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-83-9 | |
| Record name | 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloro 4 Fluoromandelic Acid and Its Precursors
Racemic Synthesis Approaches
The preparation of racemic 3-Chloro-4-fluoromandelic acid typically commences from the corresponding benzaldehyde (B42025) derivative, 3-chloro-4-fluorobenzaldehyde (B1582058). The general strategy involves the introduction of a cyano group to form a cyanohydrin, which is subsequently hydrolyzed to the carboxylic acid.
General Reaction Pathways for Mandelic Acid Racemates
The synthesis of racemic mandelic acids is a well-established process in organic chemistry. A common and effective method involves the reaction of a benzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, to form the corresponding mandelonitrile (B1675950) (a cyanohydrin). This reaction is typically carried out in an aqueous or biphasic medium. The resulting cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the racemic mandelic acid.
Another approach involves the use of phase transfer catalysts to facilitate the reaction between the benzaldehyde and the cyanide source, which can improve reaction rates and yields. Biocatalytic methods have also been explored for the synthesis of phenylglyoxylic acid from racemic mandelic acids, which can be a precursor in some synthetic routes. acs.org
Specific Routes to this compound Racemate
A plausible and widely applicable route to racemic this compound starts with 3-chloro-4-fluorobenzaldehyde. kisti.re.krnih.gov The initial step is the formation of the corresponding cyanohydrin, 3-chloro-4-fluoromandelonitrile. This is typically achieved by reacting the aldehyde with a cyanide source, such as sodium cyanide, in a suitable solvent system.
Following the formation of the cyanohydrin, the nitrile group is hydrolyzed to a carboxylic acid. This transformation can be accomplished under either acidic or basic conditions. For instance, heating the cyanohydrin in the presence of a strong acid like hydrochloric acid will yield the desired racemic this compound.
| Starting Material | Reagents | Intermediate | Product |
| 3-Chloro-4-fluorobenzaldehyde | 1. Sodium Cyanide (NaCN) 2. Acid (e.g., HCl) | 3-Chloro-4-fluoromandelonitrile | Racemic this compound |
Asymmetric Synthesis Strategies for Enantiopure this compound
The production of enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required. Several strategies have been developed for the asymmetric synthesis of chiral α-hydroxy acids, which can be adapted for this specific compound.
Chiral Pool and Auxiliary-Mediated Syntheses
One of the most reliable methods for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
Prominent examples of chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones and pseudoephedrine. nih.govwikipedia.orgcaltech.eduharvard.edu In a typical sequence, the chiral auxiliary is acylated with a derivative of 3-chloro-4-fluorophenylglyoxylic acid or a related precursor. The resulting chiral adduct then undergoes a diastereoselective transformation, such as reduction of the ketone or alkylation. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary. Finally, the auxiliary is removed by hydrolysis or another cleavage method to yield the enantiopure this compound.
The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. For instance, Evans auxiliaries are known to provide excellent stereocontrol in aldol (B89426) and alkylation reactions. santiago-lab.comyoutube.comchem-station.com Similarly, pseudoephedrine has been successfully employed as a practical chiral auxiliary in a variety of asymmetric syntheses. nih.govcaltech.eduharvard.edu
Catalytic Asymmetric Methods
Catalytic asymmetric methods offer a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of the desired product.
A promising catalytic route to enantiopure this compound is the enantioselective addition of a cyanide equivalent to 3-chloro-4-fluorobenzaldehyde. This can be achieved using a chiral catalyst to control the facial selectivity of the nucleophilic attack on the aldehyde.
Another significant approach is the enzymatic kinetic resolution of racemic this compound or its ester derivatives. wikipedia.org In this process, an enzyme, such as a lipase (B570770), selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. tandfonline.comnih.gov For example, lipase-catalyzed transesterification reactions in organic media have been shown to be effective for the resolution of various mandelic acid derivatives. tandfonline.com The enantioselectivity of these enzymatic reactions can often be very high, providing access to both enantiomers of the target molecule with excellent purity.
| Strategy | Catalyst/Auxiliary | General Transformation |
| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective alkylation/reduction |
| Chiral Auxiliary | Pseudoephedrine | Diastereoselective alkylation |
| Enzymatic Resolution | Lipase | Kinetic resolution of racemic ester |
Metal-catalyzed asymmetric hydrogenation of α-keto esters or acids is a powerful method for the synthesis of enantiopure α-hydroxy acids. In the context of this compound, this would involve the preparation of a suitable precursor, such as an ester of 3-chloro-4-fluorophenylglyoxylic acid. This α-keto ester would then be subjected to hydrogenation using a chiral metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand.
The choice of the metal and, more importantly, the chiral ligand is crucial for achieving high enantioselectivity. A wide variety of chiral phosphine (B1218219) ligands have been developed for this purpose, and their effectiveness can be highly substrate-dependent. While specific examples for the asymmetric hydrogenation of 3-chloro-4-fluorophenylglyoxylic acid derivatives are not extensively documented in readily available literature, the general success of this methodology with other substituted phenylglyoxylates suggests its potential applicability.
Organocatalytic Approaches
While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, general organocatalytic strategies for the synthesis of α-hydroxy acids from aldehydes can be applied. One such approach involves the asymmetric cyanation of the precursor aldehyde, 3-chloro-4-fluorobenzaldehyde, followed by hydrolysis of the resulting cyanohydrin.
A plausible organocatalytic route would involve the use of a chiral catalyst to facilitate the enantioselective addition of a cyanide source to 3-chloro-4-fluorobenzaldehyde. While mandelic acid itself has been used as an organocatalyst in various reactions, for its own synthesis, other chiral catalysts are required. nih.govchemicalbook.comnih.gov For instance, chiral N,N'-dioxide-scandium(III) complexes have been shown to be effective in the kinetic resolution of racemic mandelic acid esters, which suggests their potential applicability in the asymmetric synthesis of mandelic acid derivatives. nih.gov
A general one-pot synthesis for (R)-mandelic acid esters involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis (DROH), utilizing an epi-quinine-derived urea (B33335) as the organocatalyst. organic-chemistry.org This methodology, applied to various substituted benzaldehydes, could potentially be adapted for 3-chloro-4-fluorobenzaldehyde.
The following table outlines a representative organocatalytic approach for the synthesis of mandelate (B1228975) derivatives from aldehydes, which could be extrapolated for this compound.
Table 1: Representative Organocatalytic Synthesis of Mandelic Acid Esters This table presents a general method and its results for substituted mandelates, which could be analogous for this compound.
| Aldehyde Substrate | Catalyst | Reagents | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Benzaldehyde | epi-quinine-derived urea | Phenylsulfonyl acetonitrile, Cumyl hydroperoxide, Water | (R)-Methyl mandelate | High | High |
Biocatalytic Synthesis Routes
Biocatalysis offers a green and highly selective alternative for the production of chiral compounds like this compound. Enzymatic reactions can provide high enantioselectivity under mild conditions. nih.gov
One of the most common biocatalytic methods for obtaining enantiomerically pure mandelic acids is the kinetic resolution of a racemic mixture. This can be achieved through the enantioselective hydrolysis of racemic esters or amides, or the esterification of the racemic acid, often catalyzed by lipases. nih.govthieme-connect.de
Lipases from various sources, such as Pseudomonas cepacia and Candida antarctica, have been successfully employed for the resolution of mandelic acid derivatives. google.comuwaterloo.ca For instance, the resolution of halogenated mandelic acids has been achieved through enantiospecific co-crystallization with levetiracetam (B1674943), demonstrating the feasibility of separating enantiomers of compounds like 2-chloromandelic acid and 4-fluoromandelic acid. organic-chemistry.orgnumberanalytics.com
The following table summarizes the lipase-catalyzed resolution of various mandelic acid esters, indicating the potential for applying this method to this compound derivatives.
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid Esters Data for analogous halogenated mandelic acid derivatives suggests a similar approach could be effective for this compound.
| Racemic Ester | Lipase Source | Reaction Type | Product | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Methyl (±)-4-chloromandelate | Pseudomonas sp. | Deacylation | (S)-4-chloromandelic acid | >99 |
| Methyl (±)-4-fluoromandelate | Pseudomonas sp. | Deacylation | (S)-4-fluoromandelic acid | >99 |
The de novo biosynthesis of mandelic acid and its derivatives from simple carbon sources like glucose is an emerging field in metabolic engineering. google.compurdue.edu This approach involves engineering microorganisms, such as Escherichia coli, to express the necessary enzymatic pathways for the production of the target molecule. nih.govnih.govbiorxiv.orgnih.gov
While the direct de novo production of this compound has not been specifically reported, the synthesis of the parent mandelic acid has been achieved by introducing genes encoding for enzymes like hydroxymandelate synthase (HmaS). purdue.edunih.govinnospk.com HmaS can convert phenylpyruvate, an intermediate in the shikimate pathway, to mandelic acid. nih.govchemicalbook.com The substrate specificity of HmaS and other related enzymes could potentially be engineered to accept halogenated precursors, leading to the production of this compound. nih.govnih.gov
The development of E. coli strains for the production of various aromatic compounds demonstrates the potential for creating microbial cell factories for specialty chemicals. nih.govnih.govbiorxiv.orgnih.gov
Precursor Chemistry and Intermediate Transformations
3-Chloro-4-fluorobenzaldehyde is a crucial precursor for the synthesis of this compound. nih.govwikipedia.org It is a colorless to light yellow crystalline powder. nih.gov This aldehyde can be synthesized through various routes. One common method involves the chlorination of 4-fluorobenzaldehyde. purdue.edu An alternative approach is the synthesis from 3-bromo-4-fluorobenzaldehyde, which can be prepared by the bromination of 4-fluorobenzaldehyde. uwaterloo.ca Reductive carbonylation of aryl iodides is another method to produce substituted benzaldehydes. chemicalbook.com
Table 3: Physical and Chemical Properties of 3-Chloro-4-fluorobenzaldehyde
| Property | Value |
|---|---|
| CAS Number | 34328-61-5 |
| Molecular Formula | C₇H₄ClFO |
| Molecular Weight | 158.56 g/mol |
| Appearance | Colorless to light yellow crystalline powder |
| Purity | ≥99.0% (GC) |
This compound can be synthesized from other readily available halogenated aromatic compounds.
One potential pathway starts from 3-chloro-4-fluoroacetophenone . thieme-connect.de This acetophenone (B1666503) can be converted to the corresponding mandelic acid through several steps. A common laboratory-scale method is the Darzens condensation, where the ketone reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). nih.govgoogle.comgoogle.comnih.gov Subsequent hydrolysis and decarboxylation of the glycidic ester would yield the desired mandelic acid. Another approach is the Reformatsky reaction, which involves the reaction of the aldehyde or ketone with an α-haloester in the presence of zinc metal to form a β-hydroxy ester. nih.govbiorxiv.orgnih.gov
Another starting material is 3-chloro-4-fluorobenzoic acid . This acid can be converted to its acid chloride, which can then be subjected to a Rosenmund reduction to yield 3-chloro-4-fluorobenzaldehyde. The aldehyde can then be converted to the mandelic acid via the cyanohydrin route as previously described. A patent describes the synthesis of 3-chloro-4-fluorobenzoic acid from 3-chloro-4-fluoroacetophenone with a 74% yield. purdue.edu
The following table lists the key compounds mentioned in this article.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Chloro-4-fluorobenzaldehyde |
| 4-Fluorobenzaldehyde |
| 3-Bromo-4-fluorobenzaldehyde |
| 3-Chloro-4-fluoroacetophenone |
| 3-Chloro-4-fluorobenzoic acid |
| 2-Chloromandelic acid |
| 4-Fluoromandelic acid |
| Levetiracetam |
| Phenylsulfonyl acetonitrile |
| Cumyl hydroperoxide |
| (R)-Methyl mandelate |
| (R)-Methyl 4-chloromandelate |
| Methyl (±)-4-chloromandelate |
| (S)-4-chloromandelic acid |
| Methyl (±)-4-fluoromandelate |
| (S)-4-fluoromandelic acid |
| Ethyl (±)-mandelate |
| (R)-Mandelic acid |
| Phenylpyruvate |
| 3-chloro-4-fluorobenzoyl chloride |
| 4-chlorophenol |
| 3,4-dichloronitrobenzene (B32671) |
| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene |
| 3-chloro-4-(4′-chlorophenoxy)aminobenzene |
| 3,5-diiodosalicylic acid |
| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) |
| 2-chloro-4'-fluoroacetophenone |
| Choline chloride |
| Glucose |
| Lauric acid |
Lack of Available Research Data for this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific research published regarding the stereochemical investigations and enantiomeric resolution of the compound This compound .
The performed searches for chiral resolution techniques, including diastereomeric salt formation, crystallization, and enantiospecific co-crystallization, yielded no results for this particular di-substituted mandelic acid derivative. While extensive research exists for mono-substituted halogenated mandelic acids such as 3-chloromandelic acid and 4-fluoromandelic acid, the specific combination of both a chloro and a fluoro substituent at the 3 and 4 positions, respectively, does not appear in the current body of scientific literature concerning chiral resolution.
Consequently, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, or discussion on the topics outlined in the request for this compound. Any attempt to do so would require extrapolation from related but distinct molecules, which would not be scientifically valid or adhere to the strict requirement of focusing solely on the specified compound.
Stereochemical Investigations and Enantiomeric Resolution of 3 Chloro 4 Fluoromandelic Acid
Chiral Resolution Techniques
Kinetic Resolution Methodologies
Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This approach has been successfully applied to the resolution of mandelic acid and its derivatives, primarily through enzymatic methods.
Enzymatic kinetic resolution of racemic mandelic acid esters is a common strategy. For instance, the enantioselective resolution of (R,S)-2-chloromandelic acid has been achieved through irreversible transesterification catalyzed by lipase (B570770) AK, with vinyl acetate (B1210297) as the acyl donor. nih.gov In this process, one enantiomer is preferentially acylated, allowing for the separation of the unreacted enantiomer and the acylated product. Under optimal conditions, this method yielded high conversion of (R)-2-ClMA (≥98.85%) and a high enantiomeric excess of the substrate (ee s , ≥98.15%). nih.gov
Similarly, hydrolase-catalyzed kinetic resolution of fluorinated racemates of 3-arylcarboxylic acids has been reported, resulting in hydrolyzed (S)-carboxylic acids and unreacted (R)-esters in high yields and enantiomeric purity. nih.gov These enzymatic resolutions are often carried out in organic solvents or aqueous buffer systems, and factors such as the choice of enzyme, solvent, temperature, and acyl donor are critical for achieving high enantioselectivity. nih.gov
While specific studies on the kinetic resolution of 3-chloro-4-fluoromandelic acid are not prevalent, the successful application of these methods to other halogenated mandelic acids suggests that a similar enzymatic approach would be a viable strategy for its resolution. The selection of a suitable lipase or esterase with high selectivity towards one of the enantiomers of a this compound ester would be the key to developing an efficient kinetic resolution process.
Chromatographic Enantioseparation Methods
Chromatographic techniques are among the most powerful and versatile tools for the analytical and preparative separation of enantiomers. For this compound and its analogs, various chromatographic methods have been explored.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral separations. The use of chiral stationary phases (CSPs) is a direct and widely used approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide array of racemic compounds, including mandelic acid derivatives.
For instance, a study on the enantioseparation of six mandelic acid derivatives, including 3-chloromandelic acid, was conducted using a Chiralpak AD-3 column. nih.gov The research investigated the influence of mobile phase modifiers, additives, column temperature, and backpressure on the separation efficiency. nih.gov It was observed that under the same chiral column conditions, HPLC methods, while effective, could be outperformed by supercritical fluid chromatography in terms of speed and efficiency. nih.gov
Another approach in HPLC involves the use of chiral mobile phase additives. Cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation on a standard achiral column. This method has been successfully used for the enantioseparation of ten different mandelic acid derivatives.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often offering faster analysis times and higher efficiency. The use of a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase leads to lower viscosity and higher diffusivity, which contributes to improved chromatographic performance.
The enantiomeric separation of six mandelic acids, including 3-chloromandelic acid, was investigated using SFC with a Chiralpak AD-3 column. nih.gov The study explored the effects of various operational parameters:
Modifier Type and Percentage: The retention factor of 3-chloromandelic acid was an exception to the general trend observed for other mandelic acids when using methanol, ethanol, and isopropanol (B130326) as modifiers. nih.gov
Trifluoroacetic Acid (TFA) Volume Fraction: The concentration of the acidic additive influenced the separation.
Column Temperature: Increasing the column temperature generally led to a decrease in the separation factor and resolution. nih.gov
Backpressure: An increase in backpressure resulted in a corresponding decrease in the retention factor. nih.gov
The results demonstrated that the SFC method provided faster and more efficient separation with better enantioselectivity compared to HPLC under the same chiral column conditions. nih.gov
Table 2: Comparison of Chromatographic Conditions for Mandelic Acid Derivatives
| Parameter | HPLC | SFC |
| Chiral Selector | Chiral Stationary Phases (e.g., cellulose-based), Chiral Mobile Phase Additives (e.g., cyclodextrins) | Chiral Stationary Phases (e.g., Chiralpak AD-3) |
| Mobile Phase | Organic solvents (e.g., hexane, isopropanol) with additives | Supercritical CO2 with organic modifiers (e.g., methanol, ethanol) and additives |
| Key Findings | Effective separation, but can be slower than SFC. | Faster, more efficient, and better enantioselectivity for mandelic acid derivatives. |
| This table provides a general comparison based on available literature. |
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. This method has been successfully applied to the chiral separation of mandelic acid and its derivatives.
In HSCCC, chiral separation is typically achieved by adding a chiral selector to one of the liquid phases. For the separation of α-cyclohexylmandelic acid enantiomers, a biphasic chiral recognition approach was employed. nih.gov This involved adding a lipophilic chiral selector, (-)-2-ethylhexyl tartrate, to the organic stationary phase and a hydrophilic chiral selector, hydroxypropyl-β-cyclodextrin, to the aqueous mobile phase. nih.gov This dual-selector system, where each selector preferentially recognizes an opposite enantiomer, proved to be highly efficient. nih.gov
The separation of racemic mandelic acid and its derivatives has also been accomplished using Cu(II)-β-cyclodextrin as the chiral selector in HSCCC. rsc.org The successful application of HSCCC for these related compounds indicates its potential as a viable method for the preparative-scale resolution of this compound. The selection of an appropriate two-phase solvent system and a suitable chiral selector would be paramount for achieving efficient separation.
Mechanisms of Chiral Recognition and Stereoselective Interactions
The successful enantiomeric resolution of this compound, whether by co-crystallization or chromatography, is fundamentally dependent on the principles of chiral recognition. This process involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which differ in their thermodynamic stability.
The "three-point interaction model" is a widely accepted concept that explains the basis of chiral recognition. According to this model, for effective chiral discrimination to occur, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers. The other enantiomer can only interact at two of these points, leading to a less stable complex and, consequently, a difference in behavior during the separation process.
In the context of halogenated mandelic acids, several types of intermolecular forces contribute to these stereoselective interactions:
Hydrogen Bonding: The carboxylic acid and hydroxyl groups of this compound are potent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with complementary functional groups on the chiral selector, such as the amide groups in polysaccharide-based CSPs or the hydroxyl groups of cyclodextrins.
π-π Interactions: The aromatic ring of the mandelic acid derivative can engage in π-π stacking interactions with aromatic moieties present in the chiral selector. The electron-withdrawing effects of the chloro and fluoro substituents will influence the electron density of the phenyl ring and thus the nature of these interactions.
Dipole-Dipole Interactions: The polar C-Cl and C-F bonds, as well as the carbonyl group, create dipoles within the molecule that can interact with polar sites on the chiral selector.
Inclusion Complexation: With chiral selectors like cyclodextrins, the substituted phenyl ring of the mandelic acid derivative can be included within the hydrophobic cavity of the cyclodextrin. The fit and orientation of the enantiomers within this cavity are often stereospecific, contributing significantly to chiral recognition. The position and size of the halogen substituents play a crucial role in how well each enantiomer fits into the cavity.
Steric Hindrance: The spatial arrangement of the substituents on both the analyte and the selector can lead to steric repulsion, which can favor the binding of one enantiomer over the other.
The Decisive Role of Intermolecular Interactions in Chiral Discrimination
The separation of enantiomers, a process known as chiral resolution, fundamentally relies on the differential interactions between the enantiomers of a racemic compound and a chiral resolving agent. These interactions lead to the formation of diastereomeric complexes, typically salts, with distinct physical properties, such as solubility, which allows for their separation. The key to effective chiral discrimination lies in the nature and strength of the intermolecular interactions at play.
Hydrogen Bonding: A primary force governing the formation of diastereomeric salts is hydrogen bonding. In the context of this compound, the carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. These groups can form strong, directional hydrogen bonds with a suitable chiral resolving agent, often a chiral amine. The precise geometry and stability of the resulting crystal lattice of the diastereomeric salt are highly dependent on these hydrogen-bonding networks. Variations in these networks between the two diastereomers can lead to significant differences in their solubility, which is the basis for their separation by fractional crystallization.
Stereochemical Influence of Halogen Substituents on Resolution Efficiency
The nature and position of halogen substituents on the mandelic acid framework have a profound impact on the efficiency of enantiomeric resolution. In this compound, the electronic and steric properties of both the chlorine and fluorine atoms are critical determinants of resolution outcomes.
The position of the halogen substituent is known to significantly affect resolution efficiency. For instance, studies on chloromandelic acids have shown that the position of the chlorine atom (ortho, meta, or para) leads to notable differences in chiral discrimination. This is attributed to the varied electronic effects (inductive and resonance) and steric hindrance each isomer presents, which in turn influences the stability of the diastereomeric salt formed with the resolving agent. For this compound, the meta-positioned chlorine and para-positioned fluorine will have a combined electronic effect on the acidity of the carboxylic acid and the hydrogen-bonding potential of the hydroxyl group.
Furthermore, the type of halogen influences its ability to act as a halogen bond donor. The polarizability of the halogen is a key factor, with iodine being a stronger halogen bond donor than bromine, which is in turn stronger than chlorine. Fluorine is generally not considered a strong halogen bond donor due to its high electronegativity and low polarizability. Therefore, in this compound, the chlorine atom is the more likely participant in significant halogen bonding interactions that can influence chiral recognition. The combined steric and electronic profile of the 3-chloro and 4-fluoro substituents creates a unique interaction footprint for each enantiomer, which is exploited during the resolution process.
Evaluation of Resolution Performance Parameters
The success of an enantiomeric resolution process is quantified by several key performance parameters. These metrics provide a clear indication of the effectiveness and practicality of the separation method.
Enantiomeric Excess (%e.e.) and Resolution Efficiency
Enantiomeric Excess (% e.e.): This is the most direct measure of the optical purity of the separated enantiomer. It is defined as the absolute difference between the mole fractions of the two enantiomers in the mixture. A higher enantiomeric excess indicates a more successful separation, with a value of 100% representing an enantiomerically pure sample. The enantiomeric excess is typically determined using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase.
Resolution Efficiency: This parameter provides a more comprehensive assessment of the resolution process by taking into account both the yield and the enantiomeric excess of the product. While various definitions exist, it often reflects the amount of the desired enantiomer obtained relative to its initial amount in the racemate, adjusted for its purity. High resolution efficiency is the ultimate goal, signifying a process that is both highly selective and produces a good quantity of the desired enantiomer.
Yield Optimization in Enantiomer Isolation
The yield of an enantiomerically pure compound is a critical factor, especially in industrial applications where economic viability is paramount. Optimizing the yield involves a systematic investigation of various experimental parameters that influence the crystallization of the diastereomeric salts.
Key factors that are often optimized include:
Solvent: The choice of solvent is crucial as it affects the solubility of the diastereomeric salts. An ideal solvent will exhibit a large solubility difference between the two diastereomeric salts.
Temperature: Crystallization is a temperature-dependent process. A carefully controlled temperature profile during crystallization and filtration can significantly impact both the yield and the enantiomeric excess of the isolated enantiomer.
Crystallization Time: The duration allowed for crystallization can affect the size and purity of the crystals formed, thereby influencing the final yield and optical purity.
By systematically adjusting these parameters, it is possible to maximize the recovery of the desired enantiomer with high optical purity.
| Parameter | Description | Importance in Resolution |
| Enantiomeric Excess (% e.e.) | A measure of the purity of a single enantiomer in a mixture. | Indicates the effectiveness of the chiral separation. |
| Resolution Efficiency | A composite measure considering both yield and enantiomeric excess. | Provides a holistic view of the overall success of the resolution process. |
| Yield | The amount of the desired enantiomer isolated after resolution. | Crucial for the economic feasibility of the process. |
Structural Elucidation and Advanced Characterization of 3 Chloro 4 Fluoromandelic Acid and Its Stereoisomers
Spectroscopic Characterization Methodologies
A suite of spectroscopic techniques is utilized to provide a comprehensive structural and stereochemical profile of 3-Chloro-4-fluoromandelic acid. Each method offers unique insights, from functional group identification to the definitive assignment of its absolute configuration.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a primary tool for identifying the functional groups present in a molecule. nih.gov The spectra reveal characteristic vibrations (stretching and bending) of specific bonds, confirming the molecular backbone of this compound.
In the FT-IR spectrum, a broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which overlaps with the C-H stretching vibrations. The α-hydroxyl group also contributes to this broadness. A strong, sharp absorption peak corresponding to the carbonyl (C=O) group of the carboxylic acid is anticipated around 1700-1740 cm⁻¹. For mandelic acid and its 3-hydroxy derivative, this band appears at approximately 1716-1719 cm⁻¹, and a similar placement is expected for the title compound. mdpi.com Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the alcohol and carboxylic acid will be visible in the 1050-1300 cm⁻¹ range. The presence of halogen substituents is confirmed by C-Cl and C-F stretching vibrations, which are expected in the fingerprint region below 1000 cm⁻¹ and around 1250-1000 cm⁻¹ respectively.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations are often strong. mdpi.com The carbonyl (C=O) stretching vibration in mandelic acid derivatives is also readily observed in Raman spectra, appearing at similar wavenumbers to the IR absorption. mdpi.com The analysis of these vibrational modes not only confirms the presence of all key functional groups but can also provide information on intermolecular interactions, such as hydrogen bonding, and conformational preferences of the molecule.
Table 1: Predicted Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | FT-IR |
| α-Hydroxyl O-H | Stretch | ~3400 (broad) | FT-IR |
| Aromatic C-H | Stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H | Stretch | 2850-2960 | FT-IR, Raman |
| Carbonyl C=O | Stretch | 1700-1740 | FT-IR, Raman |
| Aromatic C=C | Stretch | 1450-1600 | FT-IR, Raman |
| C-O | Stretch | 1050-1300 | FT-IR |
| C-F | Stretch | 1000-1250 | FT-IR |
| C-Cl | Stretch | 600-800 | FT-IR |
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of this compound, distinct signals are expected. The proton on the α-carbon (the methine proton) would appear as a singlet, typically between 5.0 and 5.5 ppm. The aromatic region would show complex signals for the three protons on the phenyl ring. Due to the substitution pattern, these protons would exhibit splitting patterns influenced by both ³J (ortho) and ⁴J (meta) coupling, as well as potential coupling to the fluorine atom. The acidic proton of the carboxylic acid and the proton of the α-hydroxyl group are typically broad singlets and may exchange with deuterium (B1214612) oxide (D₂O).
The ¹³C NMR spectrum provides complementary data. oregonstate.edu The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum, typically between 170-180 ppm. The α-carbon, attached to the hydroxyl group, would appear around 70-80 ppm. The aromatic carbons would resonate in the 110-160 ppm range. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-3 and C-4) will show characteristic shifts, and the fluorine atom will cause splitting of the signals for C-4 and its neighboring carbons (C-3 and C-5) due to C-F coupling. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is interactive. Click on the headers to sort.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Notes (¹³C) |
|---|---|---|
| Carboxylic Acid (COOH) | ~170-180 | Quaternary (q), weak signal |
| α-Carbon (CH-OH) | ~70-80 | - |
| Aromatic C-1 (C-Ar) | ~135-140 | Quaternary (q) |
| Aromatic C-2 (CH-Ar) | ~125-130 | - |
| Aromatic C-3 (C-Cl) | ~120-125 | Quaternary (q), split by F |
| Aromatic C-4 (C-F) | ~155-160 | Quaternary (q), large ¹JCF coupling |
| Aromatic C-5 (CH-Ar) | ~115-120 | Split by F |
| Aromatic C-6 (CH-Ar) | ~128-133 | - |
| Methine (α-H) | ~5.1-5.3 | Singlet (s) |
| Aromatic Protons | ~7.2-7.6 | Multiplets (m) |
| Hydroxyl (OH) | Variable | Broad singlet (br s) |
| Carboxyl (COOH) | Variable | Broad singlet (br s) |
To determine the enantiomeric purity of this compound, advanced NMR techniques are necessary. Since the NMR spectra of enantiomers are identical in an achiral solvent, a chiral environment must be created.
Chiral Shift Reagents (CSRs): These are optically pure compounds that can form transient, diastereomeric complexes with the enantiomers of the analyte. rsc.org This interaction leads to differential shielding of the analyte's protons, resulting in separate signals for each enantiomer in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess (e.e.). Chiral phosphoric acids have proven effective as CSRs for resolving various racemic compounds, including atropisomeric quinazolinones. frontiersin.org
Chiral Derivatizing Agents (CDAs): This method involves a chemical reaction between the racemic analyte and an optically pure CDA to form a covalent bond, creating a pair of diastereomers. researchgate.net These diastereomers have different physical properties and, crucially, distinct NMR spectra. For an acid like this compound, a common approach is esterification with a chiral alcohol, such as (S)-2-methyl-1-butanol. scielo.br The resulting diastereomeric esters will exhibit different chemical shifts, particularly for the protons near the stereocenter, allowing for the determination of the original enantiomeric composition.
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and assessing its purity. For this compound (C₈H₆ClFO₃), the calculated molecular weight is 204.58 g/mol .
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity of 3:1, which is a definitive indicator of the presence of one chlorine atom.
Coupling chromatography with mass spectrometry, such as in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), allows for the separation of the analyte from impurities before detection. For GC analysis, the low volatility of mandelic acids necessitates derivatization, often by esterification of the carboxylic acid and/or the hydroxyl group. mdpi.com LC-MS/MS is particularly powerful for analyzing halogenated compounds directly from complex mixtures without derivatization. unimi.itpku.edu.cn The initial separation by LC is followed by tandem MS, where the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed, providing a high degree of specificity and sensitivity for both identification and quantification. nih.gov
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub It is a definitive method for determining the absolute configuration (R or S) of enantiomers. researchgate.net
The two enantiomers of this compound will produce ECD spectra that are mirror images of each other. nih.gov The spectrum arises from the electronic transitions of the molecule's chromophore, which in this case is the 3-chloro-4-fluorophenyl group. These transitions result in characteristic positive or negative absorption bands known as Cotton effects.
The absolute configuration is typically assigned by comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govnih.gov By calculating the theoretical spectra for both the (R) and (S) enantiomers, a match with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. This combination of experimental measurement and theoretical calculation has become a robust tool for the stereochemical elucidation of complex chiral molecules. nih.govnih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-chloromandelic acid |
| 4-fluoromandelic acid |
| (S)-2-methyl-1-butanol |
| 3-hydroxymandelic acid |
| Mandelic acid |
| (R)-mandelic acid |
| (S)-mandelic acid |
| 3-chlorobenzaldehyde |
| 4-fluorobenzaldehyde |
| Afloqualone |
| IC-87114 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure and function of stereoisomers. For a molecule like this compound, which contains a stereocenter, X-ray crystallography is indispensable for assigning the (R) and (S) configurations.
Single Crystal X-ray Diffraction for Definitive Structural and Stereochemical Assignment
Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining a detailed molecular structure. ias.ac.in The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions can be determined with high precision.
Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound: (Note: This table is for illustrative purposes only as specific data is not available)
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆ClFO₃ |
| Formula Weight | 204.58 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Volume (ų) | - |
| Z | 4 |
| Density (calculated) (g/cm³) | - |
| R-factor | - |
Powder X-ray Diffraction (XRPD) for Phase Identification and Polymorphism Studies
Powder X-ray diffraction (XRPD) is a versatile technique used for the identification of crystalline phases and the study of polymorphism. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single crystal, XRPD can be performed on a polycrystalline powder. researchgate.net The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline form. tricliniclabs.com
In the context of this compound, XRPD would be crucial for:
Phase Identification: Confirming the identity of a synthesized batch by comparing its XRPD pattern to a reference pattern.
Polymorphism Screening: Identifying different crystalline forms (polymorphs) of the compound. Polymorphs can exhibit different physical properties, and their identification is critical in pharmaceutical development. improvedpharma.com Different polymorphs of a compound will produce distinct XRPD patterns. rsc.org
Purity Analysis: Detecting the presence of crystalline impurities.
The XRPD pattern can also be used to determine the degree of crystallinity of a sample. Amorphous materials, which lack long-range order, produce a broad halo instead of sharp peaks in their diffractograms. improvedpharma.com
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules. ias.ac.in
For this compound, Hirshfeld surface analysis would provide insights into:
Hydrogen Bonding: The carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds, which would be visualized as intense red regions on the dnorm surface.
Halogen Bonding: The chlorine atom could participate in halogen bonding, another important intermolecular interaction.
The 2D fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.gov This information is valuable for understanding the forces that govern the crystal structure and for rationalizing the physical properties of the solid state.
Computational and Theoretical Studies of 3 Chloro 4 Fluoromandelic Acid
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are instrumental in exploring the dynamic nature of molecules, offering insights that complement experimental data.
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 3-chloro-4-fluoromandelic acid would focus on the rotation around its key single bonds: the bond connecting the phenyl ring to the chiral carbon and the bond between the chiral carbon and the carboxylic acid group. Different spatial arrangements of the atoms, or conformers, will possess varying potential energies.
Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the energies of these different conformers. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface or landscape can be generated. This landscape reveals the most stable, low-energy conformations of the molecule. For instance, studies on mandelic acid itself have identified multiple stable conformers. illinois.edu The presence of the chloro and fluoro substituents on the phenyl ring in this compound would influence the energy landscape due to steric and electronic effects.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
| 1 | 0° | 2.5 |
| 2 | 60° | 0.8 |
| 3 | 120° | 1.5 |
| 4 | 180° | 0.0 (most stable) |
Note: This table is illustrative and represents hypothetical data based on typical conformational analyses of similar molecules.
Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of molecules. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
In a solution, MD simulations can be used to study the solvation of this compound, detailing its interactions with solvent molecules, such as water. nih.govacs.org This can shed light on its solubility and the local structure of the solvent around the molecule. Furthermore, the aggregation behavior of the acid in solution can be investigated, which is crucial for understanding crystallization processes. nih.gov Force fields like OPLS-AA and COMPASS are commonly used for simulating organic molecules in solution. nih.govmdpi.com
For the solid state, MD simulations can provide insights into the atomic-level dynamics within the crystal lattice. nih.gov This includes the study of vibrational motions, rotational dynamics of specific functional groups, and the presence of any disorder in the crystal structure. Such simulations are valuable for interpreting experimental data from techniques like solid-state NMR. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting a wide range of molecular properties with high accuracy.
The electronic structure of a molecule governs its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acs.org A smaller gap suggests that the molecule is more likely to be reactive.
DFT also allows for the calculation of the charge distribution within the molecule, often visualized using a Molecular Electrostatic Potential (MESP) map. nih.gov This map shows regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electronegative chlorine and fluorine atoms would significantly influence the charge distribution on the aromatic ring.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is illustrative and represents hypothetical data based on DFT calculations of similar aromatic carboxylic acids.
DFT calculations are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. nih.gov Theoretical predictions of infrared (IR) and Raman vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations. mdpi.com Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a powerful tool for structure elucidation. mdpi.com Comparing the calculated spectra with experimental data can confirm the molecular structure and provide a deeper understanding of its vibrational and electronic properties.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| O-H stretch (hydroxyl) | 3450 | 3452 |
| O-H stretch (carboxyl) | 3050 | 3048 |
| C=O stretch | 1720 | 1718 |
| C-Cl stretch | 750 | 755 |
| C-F stretch | 1150 | 1148 |
Note: This table is illustrative and contains hypothetical data. Actual values would be obtained from specific DFT calculations.
The formation of co-crystals, where two or more different molecules are present in the same crystal lattice, is a subject of intense research in crystal engineering. This compound, with its hydroxyl, carboxyl, chloro, and fluoro groups, has the potential to form a variety of non-covalent interactions, including hydrogen bonds and halogen bonds.
Computational methods are essential for analyzing the nature and strength of these intermolecular interactions. researchgate.net DFT calculations can be used to quantify the energies of different interaction motifs, helping to predict and understand the formation of co-crystals. researchgate.net In the context of chiral complexes, these computational analyses can shed light on the mechanisms of chiral recognition, where one chiral molecule selectively interacts with another. Studies on halogenated derivatives of mandelic acid have shown their utility as building blocks for chiral coordination polymers, highlighting the importance of understanding their intermolecular interactions. researchgate.netunimelb.edu.au
Reaction Mechanism Elucidation and Transition State Analysis
The synthesis of this compound, like other mandelic acid derivatives, can be approached through various synthetic routes. The elucidation of the precise reaction mechanisms and the characterization of transition states are paramount for optimizing reaction conditions and improving yields. While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of relevant organic reactions can be analyzed through computational methods like Density Functional Theory (DFT).
DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the high-energy transition states that govern the reaction rate. For instance, in the synthesis of related compounds, DFT has been employed to analyze the energetic favorability of different reaction pathways and to visualize the geometry of transition state structures. researchgate.net These calculations can reveal key details such as bond-breaking and bond-forming distances, as well as the electronic distribution within the transition state.
Molecular dynamics simulations can further complement these static DFT calculations by providing insights into the dynamic behavior of molecules and the role of the solvent in the reaction mechanism. Such simulations can track the trajectory of reactants over time as they approach the transition state, offering a more complete picture of the reaction dynamics. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are statistical tools that aim to correlate the structural or physicochemical properties of a series of compounds with a specific activity or property. These models are particularly valuable in predicting the behavior of new compounds and in understanding the key molecular features that drive a particular outcome.
The chiral nature of this compound makes its enantiomeric resolution a significant area of study. The efficiency of chiral recognition and resolution is highly dependent on the non-covalent interactions between the analyte and the chiral selector. The substituents on the phenyl ring of mandelic acid derivatives play a crucial role in these interactions.
Studies on various halogenated mandelic acids have shown that the position and nature of the halogen substituent significantly affect the efficiency of co-crystal resolution. researchgate.net For example, in the resolution of chloromandelic acids with levetiracetam (B1674943), the enantiomeric excess and resolution efficiency were found to vary depending on the position of the chlorine atom (2-chloro, 3-chloro, or 4-chloro). This indicates that the electronic and steric properties imparted by the substituents are key determinants in the formation of diastereomeric complexes. The introduction of a fluorine atom, in addition to a chlorine atom, in this compound would further modulate these interactions through its high electronegativity and potential for hydrogen bonding.
Systematic studies on mandelic acid derivatives have established that factors such as hydrogen donor ability and the potential for inclusion in a chiral selector's cavity are critical for effective chiral separation. mdpi.com The presence of the hydroxyl and carboxyl groups in this compound allows for hydrogen bond donor-acceptor interactions, which are fundamental to the three-point interaction model of chiral recognition.
The following interactive table summarizes the influence of substituents on the chiral separation of mandelic acid derivatives, based on findings from related compounds.
| Substituent | Position | Observed/Expected Influence on Chiral Recognition |
| Chlorine | 3 | Alters the electronic distribution of the aromatic ring, influencing π-π stacking and dipole-dipole interactions with the chiral selector. |
| Fluorine | 4 | Increases the acidity of the carboxylic acid and the hydrogen-bonding capability of the hydroxyl group due to its strong electron-withdrawing nature. |
| Hydroxyl | α-carbon | Acts as a primary site for hydrogen bonding with the chiral stationary phase or resolving agent. |
| Carboxyl | α-carbon | Provides another key interaction point for hydrogen bonding and ionic interactions. |
Building upon the established correlations between structure and chiral recognition, QSPR can be employed to develop predictive models for novel derivatives of this compound. By creating a dataset of mandelic acid derivatives with known resolution efficiencies and calculating a range of molecular descriptors (e.g., steric, electronic, topological), a mathematical model can be constructed to predict the resolution efficiency of untested analogues.
Such predictive models would be invaluable in the rational design of new chiral resolving agents or in the a priori assessment of the separability of novel mandelic acid derivatives. This approach can significantly reduce the experimental effort required in trial-and-error screening processes for efficient chiral separations. While specific predictive QSPR models for this compound derivatives are not yet prevalent in the literature, the methodology represents a promising future direction for research in this area. The development of such models would facilitate the targeted synthesis of derivatives with optimized properties for specific applications in asymmetric synthesis and pharmaceutical development.
Derivatization and Chemical Transformations of 3 Chloro 4 Fluoromandelic Acid
Synthesis of Analogues and Functionalized Derivatives
The synthesis of analogues of 3-chloro-4-fluoromandelic acid involves targeted modifications at its key functional moieties. These transformations are essential for developing new compounds with potentially enhanced or novel properties.
The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amide formation. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy or amino group, respectively. libretexts.org
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. openstax.org This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org
Amide Formation: The direct reaction of this compound with an amine to form an amide is often challenging because amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate salt. openstax.org To overcome this, the carboxylic acid is typically activated first. Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acyl chloride. openstax.org This acyl chloride can then readily react with an amine to produce the desired amide. Another common method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the amide bond formation by activating the carboxyl group. openstax.org The synthesis of various benzamide (B126) compounds containing the 3-chloro-4-fluorophenyl moiety has been reported, highlighting the utility of this synthetic strategy. nih.gov
A general procedure for amide synthesis involves reacting the carboxylic acid with an amine in the presence of a coupling agent. For instance, various amides have been synthesized from carboxylic acids and amines using activating agents like pyridinesulfonyl fluoride. rsc.org
Table 1: Examples of Amide Synthesis from Carboxylic Acids
| Carboxylic Acid Reactant | Amine Reactant | Coupling Conditions | Product | Yield | Reference |
| Cinnamic acid | 4-Methoxybenzylamine | Pyridinesulfonyl fluoride, CH₃CN | N-(4-Methoxybenzyl)cinnamamide | 86% | rsc.org |
| 4-tert-Butylbenzoic acid | 4-Nitrobenzylamine | Pyridinesulfonyl fluoride, CH₃CN, 50 °C | 4-(Tert-butyl)-N-(4-nitrobenzyl)benzamide | 89% | rsc.org |
| 4-Chlorobenzoic acid | Cyclopentylamine | Pyridinesulfonyl fluoride, CH₃CN, 50 °C | 4-Chloro-N-cyclopentylbenzamide | 81% | rsc.org |
This table presents examples of amide formation from various carboxylic acids and amines, illustrating common coupling conditions and resulting yields. The principles are applicable to the derivatization of this compound.
The benzylic hydroxyl group of this compound offers another site for chemical modification. Etherification and acetylation are two common transformations at this position.
Etherification: The formation of an ether from the hydroxyl group can be achieved under Williamson ether synthesis conditions. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Acetylation: The hydroxyl group can be readily acetylated to form an ester using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270). This reaction is often used as a protective strategy for the hydroxyl group during other chemical transformations.
The 3-chloro-4-fluorophenyl ring of this compound is already substituted, which directs further functionalization. The existing chloro and fluoro substituents are ortho, para-directing, but their deactivating nature makes electrophilic aromatic substitution challenging. However, under specific conditions, further substitution can be achieved. The positions on the aromatic ring are activated or deactivated by the existing substituents, influencing the regioselectivity of subsequent reactions. The synthesis of compounds like 3-chloro-4-(4'-chlorophenoxy)nitrobenzene from 3,4-dichloronitrobenzene (B32671) demonstrates the possibility of nucleophilic aromatic substitution on a related chloro-fluoro-substituted ring system. nih.gov
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of enhancing the biological activity or modifying the pharmacokinetic properties of a compound. For carboxylic acids like this compound, a common bioisostere is the tetrazole ring.
The synthesis of tetrazole analogues often starts from a nitrile. For instance, a nitrile precursor corresponding to this compound could be reacted with an azide, such as sodium azide, often in the presence of a Lewis acid, to form the tetrazole ring. The synthesis of fluorinated 1,2,3-triazoles, which are also considered bioisosteres for some functional groups, has been achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.org These synthetic strategies allow for the creation of novel analogues with potentially different biological profiles. researchgate.net
Mechanistic Studies of Key Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For α-hydroxy acids like mandelic acid and its derivatives, this reaction can occur under certain conditions, such as heating. The stability of the resulting carbanion or carbocation intermediate influences the ease of decarboxylation.
For beta-keto acids, decarboxylation proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that tautomerizes to the ketone. masterorganicchemistry.com While this compound is not a beta-keto acid, understanding related decarboxylation mechanisms provides insight. For instance, the oxidative decarboxylation of 3,4-dihydroxymandelic acid involves a two-electron oxidation to an o-benzoquinone, which then undergoes a rate-determining loss of CO₂. nih.gov The decarboxylation of mandelic acid derivatives can also be achieved biocatalytically using enzymes like benzoylformate decarboxylase. nih.gov
In the context of malonic ester synthesis, decarboxylation is a key step where a dicarboxylic acid loses one of the carboxyl groups upon heating. libretexts.org This occurs because the carbonyl group beta to the carboxyl group being lost stabilizes the transition state. libretexts.org Although this compound itself does not have this beta-carbonyl structure, its derivatives could be designed to undergo facile decarboxylation if such a group were introduced.
Nucleophilic Substitution Reactions Influenced by Halogen Substituents
The chemical behavior of this compound in nucleophilic substitution reactions is significantly influenced by the electronic properties of the chlorine and fluorine atoms on the phenyl ring. These halogen substituents, being electron-withdrawing, play a crucial role in the reactivity of both the benzylic hydroxyl group and the aromatic ring itself.
The hydroxyl group at the benzylic position can undergo nucleophilic substitution. This reactivity is attributed to the resonance stabilization of a potential benzylic carbocation intermediate. While specific studies on the nucleophilic substitution at the benzylic carbon of this compound are not extensively documented in publicly available literature, the general principles of benzylic substitutions can be applied. For instance, the conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, would facilitate substitution by a wide range of nucleophiles.
Furthermore, the presence of both chloro and fluoro substituents on the aromatic ring impacts the electrophilicity of the ring carbons. Electron-withdrawing groups generally activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r) by stabilizing the negatively charged Meisenheimer intermediate. However, the positions of these halogens (meta and para to each other) and their interplay with the mandelic acid side chain create a complex reactivity profile that warrants further investigation.
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure complex molecules, particularly in the pharmaceutical industry. nih.gov The presence of chlorine and fluorine atoms can also be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the final products. nih.gov
Use in Stereoselective Construction of Chirality Centers
Enantiomerically pure this compound can be employed to introduce a new chiral center in a molecule through stereoselective reactions. While specific examples detailing the use of this particular acid in stereoselective constructions are not widely reported, the principles of using chiral mandelic acid derivatives are well-established. For instance, the hydroxyl and carboxyl groups can be used to direct the stereochemical outcome of reactions on a prochiral center within the same molecule or in an intermolecular reaction.
The resolution of racemic this compound is a critical step in its application as a chiral building block. Methods such as diastereomeric salt formation with a chiral resolving agent can be employed to separate the enantiomers. The efficiency of such resolutions can be influenced by the nature of the halogen substituents.
A study on the resolution of various halogenated mandelic acids demonstrated that the type and position of the halogen substituent significantly affect the efficiency of co-crystal resolution. This highlights the nuanced role of the chloro and fluoro atoms in the intermolecular interactions that govern chiral recognition.
Development of Multi-step Synthetic Sequences Utilizing this compound
While detailed multi-step synthetic sequences starting directly from this compound to produce complex pharmaceutical agents are not extensively documented in the public domain, its derivatives, such as 3-chloro-4-fluoroaniline (B193440) and 3-chloro-4-fluorobenzoyl chloride, are key intermediates in the synthesis of various active pharmaceutical ingredients. google.comgoogle.com This suggests the potential of this compound as a precursor in longer synthetic routes.
For example, 3-chloro-4-fluoroaniline is a crucial component in the synthesis of several kinase inhibitors used in cancer therapy. google.com It is conceivable that this compound could be converted to the corresponding aniline (B41778) derivative through a series of chemical transformations, thus integrating it into these established synthetic pathways.
The development of synthetic routes that leverage the unique functionalities of this compound could open new avenues for the creation of novel and structurally diverse molecules with potential biological activity. Future research in this area would be valuable in expanding the synthetic utility of this versatile chiral building block.
Solid State Chemistry and Crystal Engineering of 3 Chloro 4 Fluoromandelic Acid
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in solid-state chemistry, with significant implications for the physical and chemical properties of a material. Substituted mandelic acids are known to be polymorphically prolific, and it is highly probable that 3-Chloro-4-fluoromandelic acid also exhibits this phenomenon. rsc.org The interplay of the carboxylic acid, hydroxyl group, and the halogen substituents on the phenyl ring creates a molecule with the conformational flexibility and diverse intermolecular interaction capabilities that often lead to polymorphism.
Studies on related halogenated mandelic acids, such as 3-chloromandelic acid, have revealed the existence of multiple polymorphic forms, including both stable racemic compounds and metastable conglomerates. acs.orgacs.orgresearchgate.net The specific polymorph obtained can be influenced by various factors, including the choice of solvent, crystallization temperature, and the presence of impurities. For instance, different solvents can promote different hydrogen bonding motifs, leading to the formation of distinct crystal packing arrangements. rsc.org
While specific polymorphs of this compound have not been detailed in available literature, it is reasonable to anticipate their existence. A systematic polymorph screen, employing a variety of solvents and crystallization conditions, would likely yield different crystalline forms. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy would be essential for the identification and characterization of these polymorphs.
Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, is also a strong possibility for this compound. The hydrogen bonding capabilities of the carboxylic acid and hydroxyl groups make them susceptible to forming stable structures with solvent molecules, particularly water. The formation of hydrates is a common phenomenon in mandelic acid derivatives and can significantly impact the stability and dissolution properties of the compound. researchgate.net
Co-crystal Formation and Design Principles
Co-crystallization has emerged as a powerful tool in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials. mdpi.com Mandelic acid and its derivatives are excellent candidates for co-crystal formation due to the presence of robust hydrogen bonding donor (hydroxyl and carboxylic acid) and acceptor (carbonyl) groups.
The design of co-crystals of this compound would be guided by the principles of supramolecular chemistry, focusing on the predictable formation of intermolecular interactions. acs.org The selection of a suitable co-former is paramount. Co-formers are typically molecules that contain complementary functional groups capable of forming strong and reliable hydrogen bonds with the target molecule. For this compound, potential co-formers could include amides (like nicotinamide), other carboxylic acids, or compounds with pyridine (B92270) rings, which are known to form robust synthons with carboxylic acids. acs.orgacs.org
The resolution of racemic halogenated mandelic acids through enantiospecific co-crystallization has been successfully demonstrated. nih.govresearchgate.net For example, levetiracetam (B1674943) has been shown to selectively co-crystallize with one enantiomer of various halogenated mandelic acids, providing an effective method for chiral resolution. nih.gov This suggests that co-crystallization could be a viable strategy for separating the enantiomers of this compound.
Illustrative Table of Potential Co-formers for this compound:
| Co-former | Functional Group | Potential Supramolecular Synthon with this compound |
| Nicotinamide | Amide, Pyridine | Carboxylic acid-Pyridine, Carboxylic acid-Amide |
| Isonicotinamide | Pyridine, Amide | Carboxylic acid-Pyridine, Carboxylic acid-Amide |
| 4,4'-Bipyridine | Pyridine | Carboxylic acid-Pyridine |
| Urea (B33335) | Amide | Carboxylic acid-Amide |
| Succinic Acid | Carboxylic Acid | Carboxylic acid-Carboxylic acid |
Supramolecular Synthons in Co-crystal Architectures
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that form the building blocks of crystal structures. researchgate.net In the context of this compound co-crystals, the most prominent synthons would involve hydrogen bonds. The carboxylic acid group is a particularly versatile hydrogen bond donor and acceptor and can form several well-established synthons.
The carboxylic acid dimer, an R22(8) motif, is a common homosynthon found in the crystal structures of many carboxylic acids. However, in the presence of a suitable co-former, the formation of heterosynthons is often favored. For instance, the interaction between a carboxylic acid and a pyridine ring typically results in a robust acid-pyridine heterosynthon. acs.org Similarly, the interaction between a carboxylic acid and an amide group can lead to an acid-amide heterosynthon.
The hydroxyl group of this compound can also participate in hydrogen bonding, either acting as a donor or an acceptor, further increasing the complexity and diversity of the potential supramolecular architectures. The halogen atoms, chlorine and fluorine, can also participate in weaker intermolecular interactions, such as halogen bonds, which can play a role in directing the crystal packing.
Hydrogen Bonding Network Analysis
In co-crystals of this compound, one would expect to see a hierarchical arrangement of hydrogen bonds. The strongest hydrogen bonds, such as the O-H···O interaction in an acid dimer or the O-H···N interaction in an acid-pyridine synthon, would likely dominate the structure. Weaker interactions, such as C-H···O or C-H···F hydrogen bonds, would then play a role in organizing these primary synthons into the final crystal lattice.
The analysis of hydrogen bonding networks is greatly aided by crystallographic software and databases. By examining the crystal structures of analogous mandelic acid co-crystals, recurring patterns and motifs can be identified, which can then be used to predict the likely hydrogen bonding networks in new co-crystals of this compound. acs.org
Phase Behavior and Phase Diagrams of this compound Systems
The phase behavior of a substance describes its physical state under different conditions of temperature, pressure, and composition. For a chiral compound like this compound, the binary phase diagram of its enantiomers is of particular interest. Mandelic acid and its derivatives are known to form both racemic compounds (where both enantiomers are present in equal amounts in the crystal lattice) and conglomerates (a physical mixture of crystals of the pure enantiomers). acs.orgacs.org
The binary phase diagram of the enantiomers of this compound would map the melting points of different enantiomeric compositions. This diagram would reveal whether the compound forms a racemic compound, a conglomerate, or a solid solution. This information is crucial for developing strategies for chiral resolution by crystallization. researchgate.net
Eutectic Compositions and Melting Point Depressions
In a binary phase diagram of a system that forms a racemic compound, there will be two eutectic points. acs.org A eutectic is a mixture of two or more components that has the lowest melting point of all possible mixtures of those components. At the eutectic composition, the solid and liquid phases are in equilibrium.
The determination of eutectic compositions and the extent of melting point depression are important for understanding the phase behavior and for designing purification and separation processes. ru.nl For instance, in the case of a racemic compound-forming system, the eutectic points define the boundaries of the regions where a pure enantiomer or the racemic compound will crystallize from the melt. Eutectic mixtures have also been explored as a means to enhance the solubility of poorly soluble compounds. researchgate.nettandfonline.com
Illustrative Table of Expected Phase Behavior Data for a Hypothetical this compound Enantiomeric System:
| Parameter | Hypothetical Value | Significance |
| Melting Point of Pure Enantiomer | 120 °C | Thermodynamic property of the pure substance |
| Melting Point of Racemic Compound | 110 °C | Indicates the formation of a stable racemic compound |
| Eutectic Temperature | 105 °C | Lowest melting point in the binary system |
| Eutectic Composition | 30% R-enantiomer, 70% S-enantiomer | Composition at the eutectic point |
Influence of Pressure and Temperature on Solid-State Transformations
Pressure and temperature are key variables that can induce solid-state transformations, including polymorphic transitions and changes in phase behavior. preprints.org Studies on mandelic acid have shown that pressure can reverse the relative densities of the enantiomers and the racemic compound, a phenomenon related to Wallach's rule. acs.org At ambient pressure, the racemate of mandelic acid is less dense than the pure enantiomers, but at pressures above 0.7 GPa, the racemate becomes denser. researchgate.netacs.org
This pressure-induced phase transition in the racemic compound has significant implications, as it suggests that pressure could potentially be used to control the outcome of crystallization processes. acs.org It is plausible that this compound would exhibit similar pressure-dependent phase behavior. High-pressure crystallization studies could reveal new polymorphic forms and provide insights into the thermodynamics and kinetics of solid-state transformations.
Temperature also plays a crucial role in determining the stable polymorphic form. A particular polymorph may be stable at one temperature and metastable at another. The study of temperature-induced phase transitions is essential for ensuring the physical stability of a crystalline solid during storage and processing.
Crystal Packing and Intermolecular Forces
The arrangement of molecules in the crystalline lattice of this compound is governed by a network of intermolecular forces. While a specific crystal structure for this compound is not publicly available, insights can be drawn from the analysis of closely related compounds, such as 3-chloro-4-hydroxyphenylacetic acid (CHPAA). nih.govmdpi.com The crystal packing in such molecules is typically dominated by strong hydrogen bonds involving the carboxylic acid and hydroxyl groups. Furthermore, the presence of halogen atoms introduces the possibility of specific halogen-based interactions.
Halogen-Halogen Interactions:
Halogen-halogen interactions, particularly those involving chlorine, are a subject of considerable interest in crystal engineering. nih.gov These interactions can be classified into two main types based on the geometry of the contact. In the crystal structure of a salt of 3-chloro-4-hydroxyphenylacetic acid, a Type I Cl···Cl interaction was observed with a distance of 3.517(2) Å. nih.gov This distance is close to the sum of the van der Waals radii of two chlorine atoms. nih.gov Such interactions, where the two chlorine atoms are in a head-to-head arrangement, are driven by the anisotropic distribution of electron density around the halogen atom, often referred to as the σ-hole. acs.org It is plausible that similar Cl···Cl interactions could be a feature in the crystal packing of this compound, contributing to the stability of the crystal lattice.
Halogen-π Interactions:
Halogen-π interactions are non-covalent interactions between a halogen atom and an aromatic ring. These interactions are also driven by the σ-hole on the halogen atom, which can interact favorably with the electron-rich π-system of the aromatic ring. acs.org In the context of this compound, both the chlorine and fluorine atoms could potentially engage in halogen-π interactions with the phenyl ring of neighboring molecules. The strength of these interactions is dependent on the nature of the halogen and the electronic properties of the aromatic system. Generally, the ability of a halogen to participate in halogen bonding increases with its size and polarizability (I > Br > Cl > F). acs.org Therefore, the chlorine atom in this compound would be more likely to form significant halogen-π bonds compared to the fluorine atom. These interactions can play a crucial role in directing the molecular assembly in the solid state.
Crystal engineering provides a powerful approach for the separation of enantiomers, a process known as chiral resolution. chiralpedia.com For chiral molecules like this compound, crystallization-based methods can be highly effective. chiralpedia.com The principle behind this is that the two enantiomers of a chiral compound can interact differently with a chiral resolving agent to form diastereomeric salts with distinct physical properties, such as solubility, allowing for their separation by fractional crystallization. chiralpedia.com
The success of chiral resolution by crystallization is critically dependent on the intermolecular interactions that govern the formation of the diastereomeric crystals. The various functional groups on this compound can be exploited for this purpose. For instance, the carboxylic acid group can form salts with chiral amines. The resulting diastereomeric salts will have different crystal packing arrangements and lattice energies due to the specific stereochemical interactions between the acid and the amine.
Studies on the chiral separation of other mandelic acid derivatives have demonstrated the importance of understanding these intermolecular forces. For example, in the separation of S-etiracetam using S-2-chloromandelic acid as a coformer, the high enantiospecificity was attributed to the greater thermodynamic stability of the cocrystal formed with the S-enantiomer. acs.org This stability arises from a more favorable set of intermolecular interactions in the cocrystal lattice. acs.org Similar principles can be applied to the chiral resolution of this compound, where a systematic selection of a chiral resolving agent that can form strong and specific interactions with one enantiomer over the other would be key to a successful separation.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Synthetic and Resolution Design
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular design and process optimization. For a molecule such as 3-Chloro-4-fluoromandelic acid, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and identify optimal production pathways.
Synthetic Route Design: Generative AI models can propose novel synthetic recipes by conceptualizing molecules as the result of experimental processes. youtube.com These models can be trained on vast datasets of chemical reactions to suggest multi-step pathways to target molecules, starting from commercially available building blocks. youtube.comyoutube.com This approach could accelerate the discovery of more efficient and cost-effective routes to this compound, moving beyond traditional methods. By merging molecular design with synthesis planning, AI can ensure that newly designed molecules are synthetically accessible. youtube.com
Resolution Process Optimization: The separation of enantiomers, a critical step for producing optically pure mandelic acid derivatives, is another area where AI can make a significant impact. libretexts.orglibretexts.org Machine learning algorithms can analyze data from various resolution techniques, such as diastereomeric salt crystallization or co-crystallization, to predict the optimal conditions. nih.govresearchgate.net For instance, ML can model how factors like solvent, temperature, and the choice of resolving agent influence the enantiomeric excess and yield. researchgate.net This predictive capability reduces the number of experiments needed, saving time and resources. acs.orgnih.gov In the context of synthetic biology, ML can also guide the design of genetic circuits and pathways to enhance the production of a desired enantiomer, minimizing the need for extensive downstream processing. acs.orgnih.gov
Development of Sustainable and Green Chemistry Approaches for Production
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. researchgate.net The synthesis of this compound is an area where such approaches can be particularly impactful, shifting away from methods that use hazardous reagents or generate significant waste. researchgate.netsruc.ac.uk
Biocatalytic Synthesis: A key trend is the use of enzymes and whole-cell biocatalysts to perform chemical transformations with high selectivity and under mild conditions. rsc.orgacs.orgnih.gov Research has demonstrated the successful production of mandelic acid and its derivatives from renewable feedstocks like glucose using genetically engineered microorganisms. nih.govrsc.org Enzymes such as nitrilases, dehydrogenases, and lipases are central to these biocatalytic routes. nih.gov For example, nitrilases can convert substituted benzaldehydes into the corresponding mandelic acids with high enantioselectivity. nih.govnih.gov A research team has developed a three-enzyme cascade to convert inexpensive starting materials into mandelic acid under mild conditions, a method that could be adapted for derivatives like this compound. mpg.dechemeurope.com
Renewable Feedstocks and Greener Solvents: The move towards sustainability also involves utilizing renewable starting materials instead of petroleum-based chemicals. rsc.org The synthesis of antiparasitic drugs has seen the successful use of renewable feedstocks, showcasing a model that could be applied to other pharmaceutical intermediates. nih.gov Furthermore, research into green solvents and solvent-free reaction conditions is gaining traction to reduce the environmental impact of chemical processes. nih.gov The development of ionic liquids derived from mandelic acid itself points to innovative ways of creating more sustainable reaction media. rsc.org
| Aspect | Conventional Approach | Green Chemistry Approach | Potential Advantage for this compound |
|---|---|---|---|
| Starting Materials | Benzaldehyde (B42025) and toxic cyanides. rsc.orgnih.gov | Renewable feedstocks (e.g., glucose, glycerol). nih.govrsc.org | Reduced toxicity and reliance on fossil fuels. |
| Catalysts | Heavy metals, strong acids/bases. nih.gov | Biocatalysts (enzymes, whole cells). rsc.orgmpg.dechemeurope.com | High selectivity, mild reaction conditions, biodegradability. |
| Byproducts | Significant waste, often hazardous. sruc.ac.uk | Water, biodegradable compounds. nih.gov | Lower environmental impact and waste treatment costs. |
| Energy Consumption | Often requires high heat and pressure. sruc.ac.uk | Ambient temperature and pressure. nih.gov | Reduced energy costs and safer processes. |
Exploration of Novel Catalytic Systems for Asymmetric Synthesis
The chirality of this compound is a critical determinant of its biological activity, making asymmetric synthesis a major focus of research. acs.org The goal is to produce a single, desired enantiomer, which requires highly selective catalysts.
Advanced Biocatalysts: The discovery and engineering of enzymes are central to this effort. rsc.org Directed evolution and semi-rational engineering are being used to create mutant enzymes with improved activity, stability, and selectivity for specific substrates. acs.org For instance, nitrilases have been engineered to produce (R)-mandelic acid on a multi-ton scale with high enantioselectivity. rsc.org Similar strategies could be employed to develop biocatalysts tailored for the synthesis of (R)- or (S)-3-Chloro-4-fluoromandelic acid. The combination of different enzymes in biocatalytic cascades, such as an oxynitrilase-nitrilase system, allows for one-pot syntheses from simple precursors. researchgate.netresearchgate.net
Chiral Co-crystallization and Novel Resolving Agents: Beyond catalysis, innovative resolution techniques are being explored. Enantiospecific co-crystallization is an emerging method for separating enantiomers. nih.govresearchgate.net Studies on various halogenated mandelic acids have shown that resolving agents like Levetiracetam (B1674943) (LEV) can selectively co-crystallize with one enantiomer, allowing for efficient separation. nih.govresearchgate.net The effectiveness of this resolution depends on the type and position of the halogen substituent, indicating that specific optimization would be required for this compound. nih.govresearchgate.net The use of l-proline (B1679175) as a resolving agent has also shown that both enantiomers of mandelic acid can be targeted by simply changing the stoichiometry, a finding that opens up new avenues for resolution strategies. rsc.org
| Compound | Selectively Co-crystallized Enantiomer | Optical Purity of Solid Phase (%) | Resolution Efficiency (%) |
|---|---|---|---|
| 2-Chloromandelic acid | (S) | 78 | 82 |
| 3-Chloromandelic acid | (S) | 83 | 94 |
| 4-Chloromandelic acid | (S) | 88 | 18 |
| 4-Bromomandelic acid | (S) | 71 | 28 |
| 4-Fluoromandelic acid | (R) | >70 | N/A |
Note: The data suggests that the position of the chloro-substituent significantly impacts resolution efficiency, highlighting the need for specific experimental design for this compound.
Advanced In-situ Characterization Techniques for Reaction Monitoring and Solid-State Analysis
To ensure the quality and consistency of pharmaceutical intermediates, there is a growing emphasis on understanding and controlling manufacturing processes in real-time. Process Analytical Technology (PAT) provides a framework for achieving this through timely measurements of critical process parameters and quality attributes. nih.govstepscience.com
Real-time Process Monitoring: For the synthesis and crystallization of this compound, PAT tools can offer invaluable insights. nih.gov Techniques such as in-line Raman and Fourier-Transform Infrared (FTIR) spectroscopy can monitor the concentration of reactants and products directly in the reaction vessel without the need for sampling. nih.govsdu.dk This allows for precise control over reaction endpoints and can help detect the formation of impurities. During crystallization, these tools can track supersaturation levels and detect polymorphic transformations, which are critical for obtaining the desired crystal form and purity. sdu.dkresearchgate.net
Solid-State Analysis: The final physical properties of this compound, such as crystal structure and particle size, are crucial. Advanced solid-state analysis techniques are essential for characterization. X-ray diffraction is fundamental for determining the crystal structure of the final product and intermediates, such as co-crystals formed during resolution. researchgate.netunimelb.edu.au Spectroscopic methods, including solid-state NMR and Raman spectroscopy, provide detailed information about the molecular structure and intermolecular interactions within the crystal lattice, which can influence the material's stability and properties. mdpi.com The application of these analytical techniques provides the necessary data to build robust manufacturing processes that consistently deliver a high-quality product. nih.govresearchgate.net
Q & A
Q. What synthetic strategies are effective for derivatizing 3-chloro-4-fluoromandelic acid into bioactive analogues?
Parallel solution-phase synthesis is a robust method for generating derivatives. For example, methyl ester intermediates (e.g., methyl (3-chloro-4-hydroxyphenyl)acetate) can undergo solvent-free aminolysis with primary amines to yield amide libraries. This approach minimizes side reactions and simplifies purification .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?
Combine spectroscopic and crystallographic methods:
Q. How should researchers design cytotoxicity assays for this compound derivatives?
Use standardized cell lines (e.g., LNCaP prostate cancer cells) and evaluate activity at 10 μM thresholds. Include positive controls (e.g., doxorubicin) and measure cell viability via MTT assays. Note that inactive compounds at this concentration may still exhibit subtler effects, such as lipid modulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Substituent variation : Fluorobenzyl groups (e.g., para-fluoro substitution) significantly reduce cellular phospholipid levels in prostate cancer models, suggesting lipophilicity enhances membrane interaction .
- Computational modeling : Employ density functional theory (DFT) to predict electronic effects of chloro/fluoro substituents on reactivity and binding .
Q. What methodologies resolve contradictions between predicted and observed biological activity in derivatives?
- Dose-response profiling : Test compounds at higher concentrations (e.g., 50–100 μM) to identify threshold effects.
- Off-target screening : Use phenotypic assays (e.g., lipidomics) to detect non-cytotoxic mechanisms, as seen in phospholipid reduction despite low antiparasitic activity .
- Metabolic stability assays : Evaluate hepatic microsome degradation to rule out rapid metabolite inactivation .
Q. How can crystallographic data improve the design of this compound-based libraries?
- Torsion angle analysis : Identify rigid regions of the scaffold to guide derivatization (e.g., preserving the mandelic acid backbone while modifying aryl substituents) .
- Hydrogen-bond networks : Map interactions in co-crystals with target enzymes to inform pharmacophore development .
Methodological Considerations
Q. What purification techniques are optimal for halogenated mandelic acid derivatives?
- Solvent-free aminolysis : Reduces byproduct formation in amide synthesis .
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients for polar derivatives.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Reaction monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation.
- DoE (Design of Experiments) : Optimize temperature, solvent ratios, and catalyst loading systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
